1,12-Diisocyanatododecane

Biodegradable Polymers Drug Delivery Systems Antimicrobial Materials

1,12-Diisocyanatododecane (CAS 13879-35-1) is a linear, aliphatic α,ω-diisocyanate with a 12‑carbon backbone, molecular formula C₁₄H₂₄N₂O₂, and a molecular weight of 252.35 g/mol. It exists as a liquid at room temperature with a density of 0.94 g/mL at 25 °C, a boiling point of 168–169 °C at 3 mmHg, and a refractive index (n²⁰/D) of 1.459.

Molecular Formula C14H24N2O2
Molecular Weight 252.35 g/mol
CAS No. 13879-35-1
Cat. No. B080688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,12-Diisocyanatododecane
CAS13879-35-1
Synonyms1,12-diisocyanatododecane
DDI cpd
Molecular FormulaC14H24N2O2
Molecular Weight252.35 g/mol
Structural Identifiers
SMILESC(CCCCCCN=C=O)CCCCCN=C=O
InChIInChI=1S/C14H24N2O2/c17-13-15-11-9-7-5-3-1-2-4-6-8-10-12-16-14-18/h1-12H2
InChIKeyGFNDFCFPJQPVQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,12-Diisocyanatododecane (CAS: 13879-35-1) - Procurement-Grade Overview for Specialty Polyurethane Synthesis


1,12-Diisocyanatododecane (CAS 13879-35-1) is a linear, aliphatic α,ω-diisocyanate with a 12‑carbon backbone, molecular formula C₁₄H₂₄N₂O₂, and a molecular weight of 252.35 g/mol [1]. It exists as a liquid at room temperature with a density of 0.94 g/mL at 25 °C, a boiling point of 168–169 °C at 3 mmHg, and a refractive index (n²⁰/D) of 1.459 . Its extended hydrocarbon spacer between the reactive NCO groups distinguishes it from shorter-chain diisocyanates, directly influencing the flexibility, hydrolytic stability, and enzyme-driven degradation of the resulting polyurethanes [2].

Why 1,12-Diisocyanatododecane Cannot Be Substituted with Shorter-Chain or Aromatic Diisocyanates


Substituting 1,12-diisocyanatododecane with a generic diisocyanate is technically risky due to the critical role of its C12 spacer length. While other aliphatic diisocyanates like HDI (C6) or C10 analogs can form polyurethane networks, they cannot replicate the specific combination of enzyme-catalyzed degradation kinetics, microphase separation behavior, and surface blooming suppression observed with the C12 backbone [1][2]. Shorter-chain diisocyanates produce polyurethanes with higher tensile strength but reduced chain flexibility, whereas aromatic diisocyanates introduce UV sensitivity and potential cytotoxic degradation products [3][4]. Therefore, procurement decisions must be guided by quantitative, application-specific performance differences, not just nominal isocyanate reactivity.

Quantitative Differentiation of 1,12-Diisocyanatododecane from HDI and C10 Analogs


Enzyme-Catalyzed Degradation of 1,12-Diisocyanatododecane-Based Polyurethanes vs. 1,6-Diisocyanatohexane (HDI)

A head-to-head study compared polyurethanes synthesized with 1,12-diisocyanatododecane versus 1,6-diisocyanatohexane (HDI). The C12-based polymer exhibited distinct enzyme-catalyzed degradation behavior due to increased hydrophobic interactions with cholesterol esterase [1].

Biodegradable Polymers Drug Delivery Systems Antimicrobial Materials

Suppression of Surface Blooming in TPU vs. 1,6-Diisocyanatohexane (HDI)

According to patent disclosures, thermoplastic polyurethanes (TPUs) formulated with 1,12-diisocyanatododecane demonstrate superior resistance to surface blooming compared to those based on 1,6-diisocyanatohexane (HDI) [1].

Thermoplastic Polyurethane Surface Modification Coatings

Tensile Strength Trade-off in Aliphatic Diisocyanate-Based TPUs

A systematic study of bio-based TPUs synthesized with linear aliphatic diisocyanates of varying chain lengths (C4–C8) established that increasing carbon chain length reduces tensile strength [1]. This provides a class-level inference for the even longer C12 analog, 1,12-diisocyanatododecane, which is expected to exhibit lower tensile strength but higher elongation and flexibility compared to shorter-chain analogs.

Thermoplastic Polyurethane Mechanical Properties Bio-based Polymers

Enhanced Molecular Mobility in Crosslinked Cyclodextrin Networks

Solid-state NMR analysis of crosslinked cyclodextrin polymers revealed that the network formed with 1,12-diisocyanatododecane exhibited distinct molecular dynamic behavior compared to those made with 1,6-diisocyanatohexane, 2,4-diisocyanatotolylene, or 1,4-diisocyanatophenylene [1]. The C12 spacer provided increased chain flexibility and altered interaction sites for oxoanion complexation.

Polymer Networks Solid-State NMR Decontamination Materials

Aliphatic vs. Aromatic Diisocyanate Stability and Cytocompatibility

Aliphatic diisocyanates, including 1,12-diisocyanatododecane, provide superior resistance to UV-induced yellowing and degradation compared to aromatic diisocyanates such as TDI and MDI [1]. Furthermore, the degradation products of aliphatic polyurethanes are generally less cytotoxic than those of aromatic analogs [2].

Biocompatibility UV Stability Implant Coatings

Physical Property Benchmark for Supply Chain Verification

Standard physical properties for 1,12-diisocyanatododecane (97% purity) are well-documented across multiple vendors, providing a reliable baseline for incoming material verification . These values differentiate it from shorter-chain analogs; for example, 1,6-diisocyanatohexane (HDI) has a density of 1.05 g/mL and a boiling point of 255 °C at atmospheric pressure.

Quality Control Material Specification Procurement

Procurement-Driven Application Scenarios for 1,12-Diisocyanatododecane


Enzyme-Responsive, Biodegradable Drug-Eluting Implant Coatings

The direct evidence of enzyme-specific degradation of 1,12-diisocyanatododecane-based polyurethanes [1] makes this monomer the preferred choice for developing drug-eluting coatings on cardiovascular stents, orthopedic implants, or antimicrobial wound dressings. The C12 spacer's hydrophobic interaction with cholesterol esterase enables controlled, localized release of therapeutics in response to inflammation, a feature not achievable with HDI-based polymers. Procurement of this specific monomer is essential for achieving the targeted drug release profile.

Optically Clear, Non-Blooming Hard Coats and Display Films

Patent literature explicitly identifies 1,12-diisocyanatododecane as a means to prevent surface blooming in aliphatic TPUs, a common defect with HDI that causes hazing and delamination [2]. For manufacturers of high-end optical laminates, hard coating films, and image display devices , substituting a shorter-chain diisocyanate risks product failure. Procuring 1,12-diisocyanatododecane ensures long-term optical clarity and adhesion reliability in demanding visual applications.

High-Flexibility, Hydrolytically Stable Polyurethane Elastomers

The established class-level relationship between increasing aliphatic chain length and enhanced flexibility and phase separation [3], combined with the aliphatic backbone's inherent hydrolytic stability, positions 1,12-diisocyanatododecane as the optimal hard segment monomer for polyurethane elastomers requiring exceptional elongation and low-temperature performance. This is particularly relevant for applications such as flexible tubing, sealants, and vibration damping components where aromatic diisocyanates would fail due to UV degradation or insufficient flexibility.

Functional Polymer Networks for Selective Extraction and Sensing

The solid-state NMR evidence showing altered molecular mobility and distinct oxoanion interaction sites in cyclodextrin networks crosslinked with 1,12-diisocyanatododecane [4] supports its use in designing advanced materials for environmental remediation (e.g., selective heavy metal extraction) or chemical sensing. The long, flexible spacer creates a unique network architecture that influences guest-host chemistry, a performance characteristic that cannot be replicated with rigid aromatic or shorter aliphatic linkers.

Technical Documentation Hub

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